REACTION_CXSMILES
|
[CH:1](Br)([CH3:3])[CH3:2].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]#[N:15])=[CH:9][CH:8]=1>O>[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([CH:1]([CH3:3])[CH3:2])[C:14]#[N:15])=[CH:9][CH:8]=1
|
Name
|
sodium hydroxide pels
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
492 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)Br
|
Name
|
|
Quantity
|
294.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
498 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
this addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux (68°-74° C.) for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
The mixture is subsequently stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
The aqueous and organic phases are then separated
|
Type
|
CUSTOM
|
Details
|
the excess isopropyl bromide is removed from the organic phase by distillation
|
Type
|
CUSTOM
|
Details
|
The results of this experiment
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C(C#N)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |